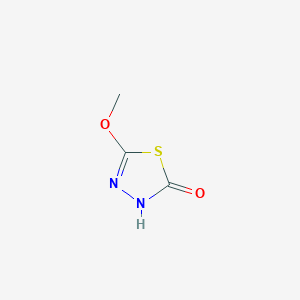
5-methoxy-1,3,4-thiadiazol-2(3H)-one
Katalognummer B168767
Molekulargewicht: 132.14 g/mol
InChI-Schlüssel: LRENRSMVTOWJKZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Patent
US04032533
Procedure details


2-Methoxy-1,3,4-thiadiazol-5(4H)-one (7) was prepared from phosgene, potassium methyl xanthate, and hydrazine according to the method of K. Rufenacht, Helv. Chim. Acta, 51, 518 (1968). This was hydrolyzed to 1 by the following procedure. A mixture of 50 g of thiadiazole 7 in 300 ml of acetic acid was warmed to 80° to effect solution and then cooled to 70°, whereupon HBr gas was bubbled rapidly into the solution for 25 min. The HBr was shut off, the mixture was held at 70° for 35 min, and then it was cooled to 10°. Ether (200 ml) was added and the mixture was cooled back to 10°. The mixture was filtered through sintered glass and the filter cake was washed with ether, giving 37 g (75%) of 1,3,4-thiadiazoline-2,5-dione or 2-hydroxy-1,3,4-thiadiazol-5-(4H)-one (1). A thirty-gram sample was crystallized from 300 ml of ethanol, affording 18 g of pure 2, mp 175°-255°, infrared maxima (IR), νmax 1700 and 1680 cm-1, ultraviolet maxima (UV), λmax (EtOH) 235 nm (ε 3000) and λmax (EtOH+ NaOH), 258 nm (ε 2730), high resolution mass spectrum (HRMS), m/e calculated for C2H2N2O2S (M+): 117.9837; measured: 117.9825.

Name
potassium methyl xanthate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One





Identifiers


|
REACTION_CXSMILES
|
C(Cl)(Cl)=O.O(C)C([S-])=S.[K+].NN.[CH3:13][O:14][C:15]1[S:16][C:17](=[O:20])[NH:18][N:19]=1.Br>C(O)(=O)C>[CH3:13][O:14][C:15]1[S:16][C:17](=[O:20])[NH:18][N:19]=1.[S:16]1[C:17](=[O:20])[N:18]=[N:19][C:15]1=[O:14] |f:1.2|
|
Inputs


Step One
Step Two
|
Name
|
|
|
Quantity
|
50 g
|
|
Type
|
reactant
|
|
Smiles
|
COC=1SC(NN1)=O
|
|
Name
|
|
|
Quantity
|
300 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(C)(=O)O
|
Step Three
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
Br
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
was warmed to 80°
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
was bubbled rapidly into the solution for 25 min
|
|
Duration
|
25 min
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
it was cooled to 10°
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
Ether (200 ml) was added
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
the mixture was cooled back to 10°
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
The mixture was filtered through sintered glass
|
WASH
|
Type
|
WASH
|
|
Details
|
the filter cake was washed with ether
|
Outcomes


Product
Details
Reaction Time |
35 min |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
COC=1SC(NN1)=O
|
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
S1C(N=NC1=O)=O
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 37 g | |
| YIELD: PERCENTYIELD | 75% | |
| YIELD: CALCULATEDPERCENTYIELD | 168.5% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
